molecular formula C15H9ClN2O4 B5748320 N-(4-chloro-3-nitrophenyl)-1-benzofuran-2-carboxamide

N-(4-chloro-3-nitrophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B5748320
M. Wt: 316.69 g/mol
InChI Key: LXVPGMLCMAXHKC-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring attached to a carboxamide group, with a 4-chloro-3-nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

    Nitration: The starting material, 4-chlorophenyl, undergoes nitration to introduce a nitro group at the 3-position.

    Formation of Benzofuran Ring: The nitrated compound is then subjected to cyclization to form the benzofuran ring.

    Carboxylation: The benzofuran derivative is carboxylated to introduce the carboxamide group.

    Amidation: Finally, the carboxylated benzofuran is reacted with an amine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The benzofuran ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).

    Nucleophiles: Ammonia, amines, thiols.

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Derivatives: Formed by nucleophilic substitution of the chloro group.

    Oxidized Derivatives: Formed by oxidation of the benzofuran ring.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in disease progression.

Comparison with Similar Compounds

N-(4-chloro-3-nitrophenyl)-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    N-(4-bromo-3-nitrophenyl)-1-benzofuran-2-carboxamide: Similar structure but with a bromo substituent instead of chloro.

    N-(4-chloro-3-nitrophenyl)-1-benzothiophene-2-carboxamide: Similar structure but with a benzothiophene ring instead of benzofuran.

    N-(4-chloro-3-nitrophenyl)-1-indole-2-carboxamide: Similar structure but with an indole ring instead of benzofuran.

The uniqueness of this compound lies in its specific combination of functional groups and the benzofuran ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O4/c16-11-6-5-10(8-12(11)18(20)21)17-15(19)14-7-9-3-1-2-4-13(9)22-14/h1-8H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVPGMLCMAXHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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